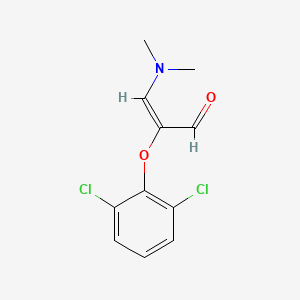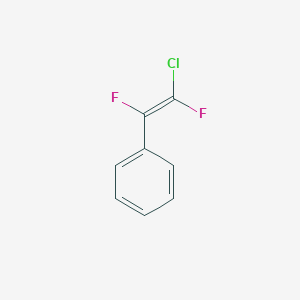
(2-Chloro-1,2-difluoroethenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-1,2-difluoroethenyl)benzene: is an organic compound with the molecular formula C8H5ClF2 It is a derivative of benzene, where the benzene ring is substituted with a 2-chloro-1,2-difluoroethenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-1,2-difluoroethenyl)benzene typically involves the reaction of benzene with chlorodifluoroethylene under specific conditions. One common method is the Friedel-Crafts alkylation reaction, where benzene reacts with chlorodifluoroethylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve high-quality products.
化学反応の分析
Types of Reactions: (2-Chloro-1,2-difluoroethenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of difluoroethylbenzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia is commonly used for nucleophilic aromatic substitution reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for reduction reactions.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives with different nucleophiles.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of difluoroethylbenzene derivatives.
科学的研究の応用
Chemistry: (2-Chloro-1,2-difluoroethenyl)benzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases. Its unique chemical properties make it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals, including advanced materials and coatings. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of (2-Chloro-1,2-difluoroethenyl)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects.
類似化合物との比較
- 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
- 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
- 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
Uniqueness: (2-Chloro-1,2-difluoroethenyl)benzene is unique due to the presence of both chlorine and fluorine atoms on the ethenyl group, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.
特性
分子式 |
C8H5ClF2 |
|---|---|
分子量 |
174.57 g/mol |
IUPAC名 |
[(Z)-2-chloro-1,2-difluoroethenyl]benzene |
InChI |
InChI=1S/C8H5ClF2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H/b8-7+ |
InChIキー |
BXYQLGANHPPHPS-BQYQJAHWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C(\F)/Cl)/F |
正規SMILES |
C1=CC=C(C=C1)C(=C(F)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)
![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12083787.png)

![Phenol, 4-[(2,2-difluoroethyl)amino]-](/img/structure/B12083792.png)
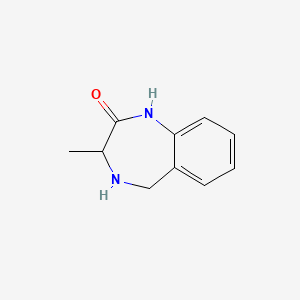
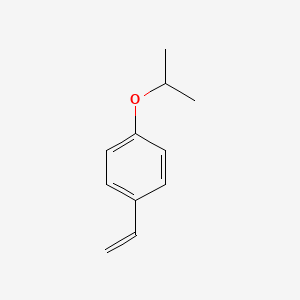
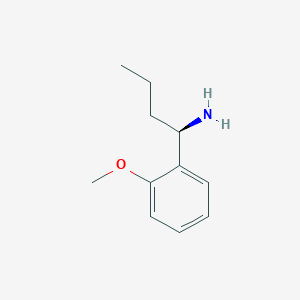
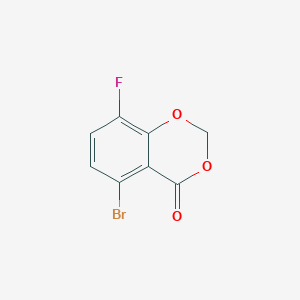

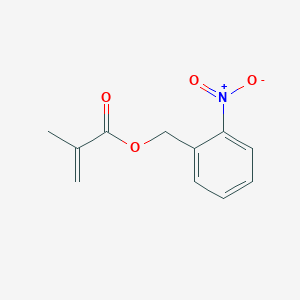

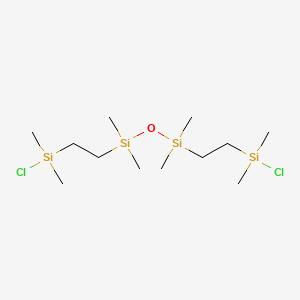
![1-[(4-Aminophenyl)sulfonyl]-L-proline methyl ester](/img/structure/B12083849.png)
